molecular formula C8H10Cl2N2S2 B6609948 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride CAS No. 2866335-48-8

1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride

Cat. No.: B6609948
CAS No.: 2866335-48-8
M. Wt: 269.2 g/mol
InChI Key: KZQKXZHXOUAWRH-UHFFFAOYSA-N
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Description

1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2S2 and a molecular weight of 269.21 g/mol . It features a thiophene-substituted thiazole core structure, a moiety of significant interest in medicinal chemistry due to its presence in various bioactive molecules . The thiazole ring is a versatile heterocycle containing nitrogen and sulfur, which contributes to its aromaticity and makes it a valuable scaffold in the development of novel therapeutic agents . Thiazole-containing compounds have demonstrated a wide range of pharmacological activities in preclinical research, including roles as antiviral, antibacterial, anticancer, and anti-inflammatory agents . This specific compound is presented as a dihydrochloride salt, likely to enhance its stability and solubility for research applications. It is supplied For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

(2-thiophen-3-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2.2ClH/c9-3-7-5-12-8(10-7)6-1-2-11-4-6;;/h1-2,4-5H,3,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQKXZHXOUAWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring construction, employing α-haloketones and thioamides. For this compound, thiophene-3-carbothioamide could react with α-bromoacetaldehyde under basic conditions to yield 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. Cyclization occurs via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by dehydration.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. A 2-bromo-4-(bromomethyl)thiazole intermediate could couple with thiophen-3-ylboronic acid to install the thiophene group, followed by amination of the bromomethyl group. This method benefits from regioselectivity and compatibility with sensitive functional groups.

Detailed Preparation Methods

Route 1: Hantzsch Synthesis Followed by Reductive Amination

  • Thiazole Formation :
    Thiophene-3-carbothioamide (10 mmol) and α-bromoacetaldehyde (12 mmol) are refluxed in ethanol with triethylamine (15 mmol) for 6 hours. The product, 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, is isolated via column chromatography (SiO₂, EtOAc/hexane).

  • Reductive Amination :
    The aldehyde (5 mmol) is treated with ammonium acetate (15 mmol) and sodium cyanoborohydride (6 mmol) in methanol at 50°C for 12 hours. The resulting amine is extracted with dichloromethane and washed with brine.

  • Salt Formation :
    The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried to yield the dihydrochloride salt.

Route 2: Suzuki Coupling and Nucleophilic Substitution

  • Bromothiazole Preparation :
    4-(Bromomethyl)-2-bromothiazole is synthesized via bromination of 4-methylthiazole using NBS in CCl₄.

  • Suzuki Coupling :
    The bromothiazole (5 mmol), thiophen-3-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) are refluxed in dioxane/water (4:1) for 8 hours. The product, 2-(thiophen-3-yl)-4-(bromomethyl)thiazole, is purified via silica gel chromatography.

  • Amination :
    The bromomethyl derivative (5 mmol) is heated with aqueous ammonia (28%) in a sealed tube at 100°C for 24 hours. The crude amine is neutralized with HCl to precipitate the dihydrochloride.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Hantzsch)Route 2 (Suzuki)
Yield (%)45–5560–70
Reaction Time18 hours24 hours
Key Reagentsα-Bromoacetaldehyde, NH₄OAcPd(PPh₃)₄, NH₃(aq)
Purification MethodColumn ChromatographyCrystallization

Route 2 offers higher yields but requires stringent anhydrous conditions for palladium catalysis. Route 1 is more accessible for small-scale synthesis but involves toxic cyanoborohydride.

Purification and Characterization

  • Column Chromatography : Silica gel eluted with EtOAc/hexane (1:3) removes unreacted thioamides and byproducts.

  • Crystallization : The dihydrochloride salt is recrystallized from ethanol/ether (1:5) to achieve >99% purity.

  • Analytical Data :

    • ¹H NMR (D₂O) : δ 7.45 (thiophene-H), 6.95 (thiazole-H), 3.80 (CH₂NH₂).

    • Predicted CCS : 137.6 Ų ([M+H]⁺).

Challenges and Mitigation Strategies

  • Thiophene Reactivity : Thiophene’s electron-rich nature can lead to side reactions during coupling. Using bulky ligands (e.g., PPh₃) suppresses undesired pathways.

  • Amine Oxidation : Performing reductive amination under inert atmosphere (Ar/N₂) prevents oxidation of the primary amine .

Mechanism of Action

The mechanism of action of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1)

  • Molecular Formula : C₈H₈N₂S₂ (same as target compound).
  • Key Difference : Thiophen-2-yl substituent vs. thiophen-3-yl in the target.
  • The SMILES is s1cccc1c2nc(cs2)CN .

Chlorophenyl-Substituted Analogues

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₀ClN₂S·HCl (MW: 261.18 g/mol).
  • Key Feature : 4-Chlorophenyl group directly attached to the thiazole.
  • Purity: 97% (Technical grade) .

{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine Dihydrochloride

  • Molecular Formula : C₁₁H₁₁ClN₂S·2HCl (MW: 307.7 g/mol).
  • Key Feature : 4-Chlorobenzyl group introduces bulkiness.
  • Impact : Extended aromatic system may improve π-π stacking interactions in biological targets. CCS values (e.g., [M+H]⁺: 267.0 Ų) suggest a larger molecular footprint than the target compound .

Heterocyclic Substituents

1-[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanamine Dihydrochloride

  • Molecular Formula : C₈H₁₀N₂OS·2HCl (MW: 255.2 g/mol).
  • Key Feature : Oxolane (tetrahydrofuran) substituent.
  • Impact : Oxygen in oxolane enhances hydrogen-bonding capacity compared to thiophene’s sulfur. CCS values (e.g., [M+H]⁺: 138.5 Ų) indicate subtle conformational differences .

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine Dihydrochloride

  • Molecular Formula : C₈H₁₅Cl₂N₃OS (MW: 272.2 g/mol).
  • Key Feature : Morpholine substituent.
  • Impact : The cyclic amine increases polarity and solubility. Such derivatives are often explored for CNS activity due to improved blood-brain barrier penetration .

Alkylamine Variations

N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride

  • Molecular Formula : C₅H₉N₂S·2HCl (MW: 201.1 g/mol).
  • Key Feature : N-methylation of the primary amine.

2-(Thiazol-5-yl)ethanamine Dihydrochloride

  • Molecular Formula : C₅H₇N₂S·2HCl (MW: 203.1 g/mol).
  • Key Feature : Ethylene spacer between thiazole and amine.
  • Impact : Increased flexibility may enhance binding to conformationally dynamic targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CCS [M+H]⁺ (Ų) Purity/Availability
1-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride (Target) C₈H₈N₂S₂·2HCl 253.2 Thiophen-3-yl 137.6 No literature
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1) C₈H₈N₂S₂ 196.2 Thiophen-2-yl N/A Available
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₁₀ClN₂S·HCl 261.18 4-Chlorophenyl N/A 97% purity
1-[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride C₈H₁₀N₂OS·2HCl 255.2 Oxolan-2-yl 138.5 No literature
[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride C₈H₁₅Cl₂N₃OS 272.2 Morpholin-4-yl N/A Available

Research Implications

  • Chlorophenyl Analogues : Proven utility in technical applications () highlights their stability and scalability.
  • Morpholine Derivatives : Their prevalence in CNS drug design underscores the importance of polar substituents for bioavailability .

Biological Activity

1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride, a compound with significant structural interest due to its thiazole and thiophene components, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is C8H8N2S2. The structural representation can be summarized as follows:

  • Molecular Weight : 196.29 g/mol
  • SMILES Notation : C1=CSC=C1C2=NC(=CS2)CN
  • InChI Key : CGCRNKUACCBAPB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole precursors. While specific synthetic routes are not extensively documented in the literature, similar compounds have been synthesized using methods such as condensation reactions and cyclization processes.

Biological Activity

Research into the biological activity of 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride is still emerging. However, several studies have indicated potential pharmacological effects that warrant further investigation.

Antifibrotic Activity

A study focused on compounds with similar thiazole structures demonstrated that they could inhibit collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in fibrosis development. This suggests that 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride may exhibit antifibrotic properties through similar mechanisms .

Cytotoxicity and Cell Proliferation

MTT assays have been employed to evaluate the cytotoxic effects of related thiazole compounds on hepatic stellate cells (HSC-T6). These studies indicate that certain derivatives can significantly reduce cell proliferation and induce apoptosis, suggesting that 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride may also possess cytotoxic properties against specific cancer cell lines .

The exact mechanisms through which 1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with various cellular pathways involved in fibrosis and cancer progression.

Inhibition of TGF-β Signaling

Similar compounds have been shown to inhibit the expression of transforming growth factor-beta (TGF-β), a key player in fibrogenesis. By blocking TGF-β signaling pathways, these compounds can reduce collagen deposition and fibrosis .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify thiophene-thiazole connectivity and amine proton shifts (e.g., δ 8.2 ppm for thiazole protons, δ 3.5 ppm for methanamine) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 211.1 for the free base; [M+2HCl]⁺ at m/z 284.0) .

How should this compound be stored to ensure long-term stability?

Q. Basic

  • Storage conditions : Keep in amber glass containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation and hygroscopic degradation .
  • Stability tests : Periodic HPLC analysis (every 6 months) to detect decomposition products (e.g., thiophene sulfoxides or thiazole ring-opening byproducts) .

What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Q. Advanced

Analog Structural Variation Biological Activity
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamineThiophene-2-yl substitutionReduced kinase inhibition potency
N-Methyl derivativeMethylation of methanamineEnhanced blood-brain barrier penetration
4-Chlorophenyl-thiazole variantThiophene replaced with chlorophenylIncreased cytotoxicity (IC₅₀ = 12 μM in HeLa)

How can computational methods streamline synthesis optimization?

Q. Advanced

  • Reaction path modeling : Density Functional Theory (DFT) to simulate cyclocondensation transition states and identify energetically favorable pathways .
  • Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions (e.g., acetic acid as solvent improves yield by 15%) .

What methodologies are used to study its interactions with biological targets?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measure binding affinity to kinases (e.g., Kd = 0.8 μM for JAK2) .
  • Molecular docking : AutoDock Vina to predict binding poses in ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .
  • Cellular assays : MTT assays to evaluate cytotoxicity (e.g., IC₅₀ = 25 μM in MCF-7 cells) .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .
  • Assay standardization : Use consistent cell lines (e.g., ATCC-validated HeLa) and control compounds (e.g., staurosporine for kinase assays) .

What safety protocols are essential during handling?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .

How can pharmacological assays be designed to evaluate its therapeutic potential?

Q. Advanced

  • In vivo models : Administer 10 mg/kg (IP) in murine inflammation models to assess TNF-α suppression .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂ ≈ 2.1 hrs) and bioavailability (F = 42%) .

What mechanistic insights exist for its reactivity in nucleophilic environments?

Q. Advanced

  • Thiazole ring reactivity : Susceptible to nucleophilic attack at C-2 under basic conditions, forming sulfides or ring-opened products .
  • Amine protonation : The dihydrochloride salt stabilizes the amine group, reducing unwanted Schiff base formation during storage .

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